N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
Description
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with a pyrazine ring and a trifluoromethylbenzenesulfonamide group. This compound’s structure combines aromatic heterocycles (pyrazole and pyrazine) with electron-withdrawing substituents (trifluoromethyl and sulfonamide), which are known to enhance metabolic stability and target binding affinity in medicinal chemistry .
Properties
IUPAC Name |
N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O2S/c1-24-12(8-14(23-24)15-10-20-5-6-21-15)9-22-27(25,26)13-4-2-3-11(7-13)16(17,18)19/h2-8,10,22H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKSYRQJTJMFNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 361.328 g/mol. Its structure features a pyrazole ring linked to a trifluoromethyl-substituted benzenesulfonamide moiety, which is crucial for its biological activity. The unique combination of functional groups enables interactions with various biological targets.
The mechanism by which this compound exerts its effects involves inhibition of specific enzymes or receptors. Pyrazole derivatives are known to interact with targets such as cyclooxygenases (COX), lipoxygenases, and various kinases, leading to reduced inflammatory responses and altered cell proliferation pathways .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines:
These findings indicate that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound's ability to inhibit COX enzymes can lead to decreased production of pro-inflammatory mediators like prostaglandins, thereby alleviating conditions such as arthritis and other inflammatory disorders .
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent response, with significant inhibition observed at concentrations as low as 10 µM.
- Animal Models : In vivo studies using murine models for inflammation demonstrated that administration of the compound significantly reduced paw edema compared to controls, suggesting robust anti-inflammatory activity.
Comparison with Similar Compounds
Q & A
Q. What synthetic routes are available for preparing N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide, and how can purity be optimized?
Methodological Answer: The compound is synthesized via multi-step condensation and sulfonylation reactions. A common approach involves:
Pyrazole Core Formation : Reacting hydrazine derivatives with trifluoroacetylacetone or hexafluoroacetylacetone to form the pyrazole ring bearing trifluoromethyl groups .
Sulfonylation : Introducing the 3-(trifluoromethyl)benzenesulfonamide moiety using sulfonyl chloride intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
Purification : Recrystallization from ethyl acetate/light petroleum ether yields solids with >85% purity. Column chromatography (silica gel, ethyl acetate/hexane) further enhances purity .
Key Data:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Hydrazine hydrate, ethanol, reflux | 77–85 | 90–95% |
| 2 | Sulfonyl chloride, K₂CO₃, DMF | 70–80 | 85–90% |
| 3 | Recrystallization | 85–90 | >95% |
Q. How is the structure of this compound validated?
Methodological Answer: Structural confirmation relies on spectroscopic and crystallographic methods:
- ¹H/¹³C NMR : Peaks at δ 2.5–3.0 ppm (CH₃ groups) and δ 120–130 ppm (aromatic carbons) confirm substituents .
- IR Spectroscopy : Absorbance at 3240–2995 cm⁻¹ (N–H stretch) and 1350–1150 cm⁻¹ (S=O stretch) .
- Mass Spectrometry : ESI-MS (M⁺) at m/z 518.2–562.2 matches theoretical molecular weights .
- X-ray Diffraction : Single-crystal analysis resolves bond lengths and angles (e.g., pyrazole ring planarity) .
Advanced Research Questions
Q. How can computational modeling guide the design of analogs with enhanced bioactivity?
Methodological Answer: Density Functional Theory (DFT) calculations predict electronic and steric effects:
- HOMO-LUMO Analysis : Identifies electron-rich regions (pyrazine ring) for electrophilic interactions .
- Molecular Docking : Simulates binding to target proteins (e.g., kinases or GPCRs). For example, pyrazole derivatives show affinity for glucokinase via hydrogen bonding with Arg447 .
- QSAR Studies : Correlate substituent bulk (e.g., trifluoromethyl) with logP values to optimize membrane permeability .
Case Study :
Replacing the pyrazine ring with a pyridyl group reduced bioactivity by 40%, highlighting the importance of nitrogen positioning in target binding .
Q. How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer: Discrepancies arise from assay conditions or structural impurities. Mitigation strategies include:
- Standardized Assays : Use rat hepatocytes for glucose uptake studies (10 mM glucose, 37°C) to compare results .
- Purity Validation : Ensure >95% purity via HPLC and NMR before testing .
- Control Compounds : Include reference agents (e.g., metformin for metabolic studies) to calibrate activity .
Example :
Inconsistent antimicrobial activity (Gram-positive vs. Gram-negative) may reflect differences in bacterial membrane permeability. Adjusting lipophilicity (via logP optimization) improved consistency .
Q. What strategies optimize metabolic stability in vivo?
Methodological Answer:
- Isotope Labeling : Use ¹⁴C or ³H-labeled analogs to track metabolites in rat plasma .
- Cytochrome P450 Inhibition : Modify the pyrazole methyl group to reduce CYP3A4/2D6 metabolism .
- Prodrug Design : Introduce hydroxyethyl substituents for slow hydrolysis to active forms .
Data:
| Modification | Half-life (h) | Bioavailability (%) |
|---|---|---|
| Parent Compound | 1.5 | 25 |
| Hydroxyethyl Prodrug | 4.2 | 60 |
Data Contradictions and Solutions
Q. Why do some studies report high cytotoxicity while others show low toxicity?
Hypothesis Testing:
- Cell Line Variability : Test across multiple lines (e.g., HEK293 vs. HepG2) .
- Solubility Limits : Use DMSO concentrations <0.1% to avoid solvent-induced artifacts .
Evidence :
Cytotoxicity IC₅₀ values ranged from 10 μM (HeLa) to >100 μM (HEK293), suggesting tissue-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
